methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate
Brand Name: Vulcanchem
CAS No.: 1242316-96-6
VCID: VC16960410
InChI: InChI=1S/C13H11BrClFO2/c1-18-13(17)10(8-14)4-7-12(15)9-2-5-11(16)6-3-9/h2-7H,8H2,1H3/b10-4+,12-7-
SMILES:
Molecular Formula: C13H11BrClFO2
Molecular Weight: 333.58 g/mol

methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate

CAS No.: 1242316-96-6

Cat. No.: VC16960410

Molecular Formula: C13H11BrClFO2

Molecular Weight: 333.58 g/mol

* For research use only. Not for human or veterinary use.

methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate - 1242316-96-6

Specification

CAS No. 1242316-96-6
Molecular Formula C13H11BrClFO2
Molecular Weight 333.58 g/mol
IUPAC Name methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate
Standard InChI InChI=1S/C13H11BrClFO2/c1-18-13(17)10(8-14)4-7-12(15)9-2-5-11(16)6-3-9/h2-7H,8H2,1H3/b10-4+,12-7-
Standard InChI Key IULHOYUBLGHKLZ-QXAYZXPASA-N
Isomeric SMILES COC(=O)/C(=C/C=C(/C1=CC=C(C=C1)F)\Cl)/CBr
Canonical SMILES COC(=O)C(=CC=C(C1=CC=C(C=C1)F)Cl)CBr

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate, reflects its stereochemical and functional complexity. Key features include:

  • Conjugated Diene System: The (2Z,4Z)-penta-2,4-dienoate backbone enables π-orbital delocalization, influencing reactivity and stability.

  • Halogen Substituents: A bromomethyl (-CH2_2Br) group at C2, a chlorine atom at C5, and a 4-fluorophenyl ring introduce steric bulk and electronic effects.

  • Ester Group: The methyl ester at C1 enhances solubility in organic solvents and participates in hydrolysis or transesterification reactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS No.1242316-96-6
Molecular FormulaC13H11BrClFO2\text{C}_{13}\text{H}_{11}\text{BrClFO}_2
Molecular Weight333.58 g/mol
IUPAC NameMethyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate
SMILES (Isomeric)COC(=O)/C(=C/C=C(/C1=CC=C(C=C1)F)\Cl)/CBr
InChI KeyIULHOYUBLGHKLZ-QXAYZXPASA-N

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for confirming structure and purity:

  • 1^1H NMR: Peaks corresponding to the methyl ester (δ ~3.7 ppm), bromomethyl protons (δ ~3.5–4.0 ppm), and aromatic fluorine (δ ~7.0–7.5 ppm).

  • 13^{13}C NMR: Signals for the ester carbonyl (δ ~165–170 ppm), diene carbons (δ ~120–140 ppm), and halogenated carbons.

  • MS: Molecular ion peak at m/z 333.58 with fragmentation patterns indicating loss of Br (-79.9) and Cl (-35.45).

Synthesis and Stereochemical Control

Vilsmeier-Haack Reaction

The synthesis begins with the Vilsmeier-Haack formulation of ketones using bis(trichloromethyl) carbonate (BTC) and dimethylformamide (DMF) to generate chlorovinyl aldehydes . For example:

R-CO-R’+BTC/DMFR-CHCl-CHO+by-products\text{R-CO-R'} + \text{BTC/DMF} \rightarrow \text{R-CHCl-CHO} + \text{by-products}

This step requires precise temperature control (0–5°C) to minimize side reactions .

Baylis-Hillman Reaction

The chlorovinyl aldehyde undergoes a sonochemical Baylis-Hillman reaction with methyl acrylate under solvent-free conditions :

R-CHCl-CHO+CH2=CH-COOCH3R-CHCl-CH(OH)-CH2-COOCH3\text{R-CHCl-CHO} + \text{CH}_2=\text{CH-COOCH}_3 \rightarrow \text{R-CHCl-CH(OH)-CH}_2\text{-COOCH}_3

Ultrasound irradiation enhances reaction rates and yields (70–85%) by improving mass transfer .

Bromination and Stereoselectivity

Stereoselective bromination of the Baylis-Hillman adduct using Br2PPh3\text{Br}_2-\text{PPh}_3 yields the (2Z,4Z)-configured product :

R-CHCl-CH(OH)-CH2-COOCH3+Br2R-CHCl-CBrH-CH2-COOCH3\text{R-CHCl-CH(OH)-CH}_2\text{-COOCH}_3 + \text{Br}_2 \rightarrow \text{R-CHCl-CBrH-CH}_2\text{-COOCH}_3

The reaction proceeds via a bromophosphorane intermediate, favoring anti addition to the double bond .

Table 2: Optimization of Bromination Conditions

ParameterOptimal ValueYield (%)
SolventDichloromethane92
Temperature−20°C88
Br2\text{Br}_2 Equiv.1.190

Chemical Reactivity and Mechanistic Insights

Electrophilic Reactivity

The bromomethyl group acts as a potent electrophile, participating in nucleophilic substitutions (SN_\text{N}2) with amines, thiols, and alkoxides. For example:

R-CH2Br+NH3R-CH2NH2+HBr\text{R-CH}_2\text{Br} + \text{NH}_3 \rightarrow \text{R-CH}_2\text{NH}_2 + \text{HBr}

Reactivity is solvent-dependent, with polar aprotic solvents (e.g., DMF) accelerating rates by stabilizing transition states.

Diene Participation in Cycloadditions

The conjugated diene undergoes Diels-Alder reactions with dienophiles like maleic anhydride:

Diene+Maleic AnhydrideCyclohexene Derivative\text{Diene} + \text{Maleic Anhydride} \rightarrow \text{Cyclohexene Derivative}

Regioselectivity follows the Alder endo rule, with electron-withdrawing groups directing adduct formation.

Hydrolysis and Transesterification

The methyl ester hydrolyzes under acidic or basic conditions to the carboxylic acid:

R-COOCH3+H2OR-COOH+CH3OH\text{R-COOCH}_3 + \text{H}_2\text{O} \rightarrow \text{R-COOH} + \text{CH}_3\text{OH}

Transesterification with alcohols (e.g., ethanol) proceeds via acid catalysis, enabling derivatization.

Applications in Synthetic Chemistry

Pharmaceutical Intermediates

The compound serves as a precursor to bioactive molecules, including:

  • Anticancer Agents: Bromomethyl groups facilitate alkylation of DNA nucleobases.

  • Antiviral Compounds: Fluorophenyl moieties enhance binding to viral proteases .

Materials Science

Conjugated dienes are incorporated into polymers for optoelectronic devices, where halogen atoms tune bandgap energies.

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